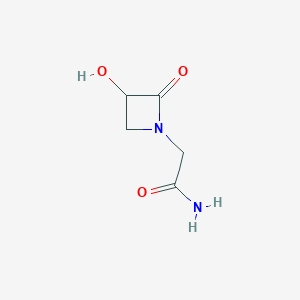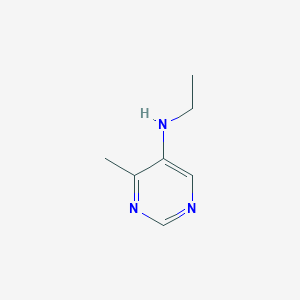
N-ethyl-4-methylpyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-methylpyrimidin-5-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are found in many natural products, including nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-4-methylpyrimidin-5-amine typically involves the reaction of ethylamine with 4-methylpyrimidine-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for the efficient and scalable production of the compound, minimizing waste and reducing production costs. The use of automated reactors and real-time monitoring ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-4-methylpyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-4-methylpyrimidin-5-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-ethyl-4-methylpyrimidin-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
N-ethyl-4-methylpyrimidin-5-amine can be compared with other similar pyrimidine derivatives, such as:
4-methylpyrimidin-5-amine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
N-ethylpyrimidin-5-amine: Lacks the methyl group, which may influence its solubility and interaction with biological targets.
N-ethyl-4-methylpyrimidin-2-amine: The position of the amino group is different, which can lead to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N-ethyl-4-methylpyrimidin-5-amine |
InChI |
InChI=1S/C7H11N3/c1-3-9-7-4-8-5-10-6(7)2/h4-5,9H,3H2,1-2H3 |
InChI Key |
YQNAEBDSFWDYQH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CN=CN=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


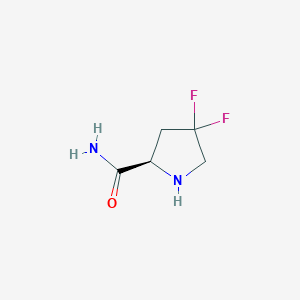
![2-methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11922012.png)
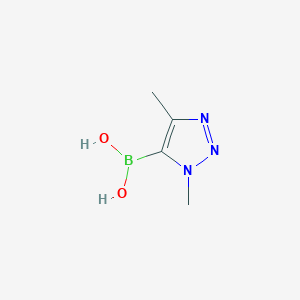
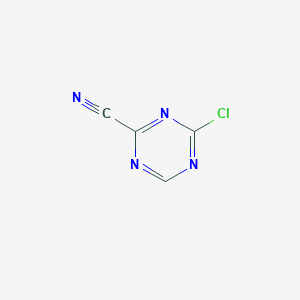

![Pyrazolo[1,5-a]pyridine-4-carbonitrile](/img/structure/B11922034.png)
![3,6-Dimethylimidazo[1,5-A]pyridine](/img/structure/B11922039.png)



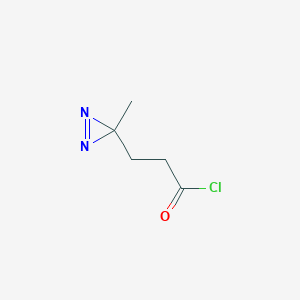
![3-Aminopyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11922073.png)
